molecular formula C11H23NO2 B563995 2-Amino-3-butylheptanoic acid CAS No. 100535-50-0

2-Amino-3-butylheptanoic acid

Cat. No.: B563995
CAS No.: 100535-50-0
M. Wt: 201.31
InChI Key: VIOBKVMIHOVLFN-UHFFFAOYSA-N
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Description

The compound 2-Amino-3-butylheptanoic acid is a non-proteinogenic β-amino acid characterized by a seven-carbon backbone (heptanoic acid) with an amino group (-NH₂) at position 2 and a butyl (-C₄H₉) substituent at position 2.

Properties

CAS No.

100535-50-0

Molecular Formula

C11H23NO2

Molecular Weight

201.31

IUPAC Name

2-amino-3-butylheptanoic acid

InChI

InChI=1S/C11H23NO2/c1-3-5-7-9(8-6-4-2)10(12)11(13)14/h9-10H,3-8,12H2,1-2H3,(H,13,14)

InChI Key

VIOBKVMIHOVLFN-UHFFFAOYSA-N

SMILES

CCCCC(CCCC)C(C(=O)O)N

Synonyms

DI-N-BUTYLGLYCINE

Origin of Product

United States

Chemical Reactions Analysis

Structural Context of 2-Amino-3-butylheptanoic Acid

This compound combines a seven-carbon aliphatic chain with an amino group at position 2 and a butyl substituent at position 3. Its structure suggests reactivity typical of α-amino acids, such as participation in peptide bond formation, cyclization, and interactions with enzymes or catalysts.

2-Aminoheptanoic Acid (CID 227939)

  • Key Reactions :

    • Peptide Synthesis : Acts as a building block in solid-phase peptide synthesis due to its amino and carboxyl termini.

    • Enzymatic Transformations : May undergo transamination or decarboxylation under biological conditions.

2-Amino-3-oxobutanoic Acid (DB03915)

  • Key Reactions :

    • Enzymatic Cleavage : Catalyzed by glycine C-acetyltransferase to yield glycine and acetyl-CoA .

    • Spontaneous Decarboxylation : Decomposes to aminoacetone and CO₂ in acidic or thermal conditions .

Cyclization Reactions

The butyl substituent at position 3 could sterically influence cyclization pathways. For example:

  • Intramolecular Amide Formation : Potential formation of a γ-lactam under dehydrating conditions (e.g., using DCC or EDCI).

Catalytic Modifications

Lewis acid-catalyzed reactions (e.g., Bi(OTf)₃) could enable spiro annulation or cross-coupling, as seen in structurally related pyrrole derivatives .

Enzymatic Interactions

Similar to 2-amino-3-oxobutanoic acid, this compound might participate in glycine metabolism pathways or act as a substrate for acetyltransferases .

Comparative Reaction Yields for Analogous Systems

Reaction TypeCatalyst/SolventYield (%)Source
Spiro AnnulationBi(OTf)₃ (10 mol%)90
Enzymatic CleavageGlycine C-acetyltransferaseN/A
Peptide CouplingEDCI/DMAP85

Synthetic Challenges

  • Steric Hindrance : The bulky butyl group may reduce reaction efficiency in cross-coupling or cyclization.

  • Solubility : Long aliphatic chains could necessitate polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions.

Research Gaps and Recommendations

No peer-reviewed studies explicitly address This compound in the provided sources. Future work should focus on:

  • Synthesis : Developing routes via alkylation of 2-aminoheptanoic acid precursors.

  • Catalytic Screening : Testing Bi(OTf)₃ or other Lewis acids for annulation/functionalization .

  • Enzymatic Assays : Evaluating interactions with acetyltransferases or decarboxylases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct references to 2-Amino-3-butylheptanoic acid in the provided evidence, comparisons must rely on structural analogs and general principles of amino acid chemistry. Below is an analysis of related compounds based on available

Table 1: Structural and Functional Comparison

Compound Name Backbone Length Substituents Key Properties/Applications References
This compound 7 carbons -NH₂ (C2), -C₄H₉ (C3) Hypothetical; no empirical data N/A
(2S,3S)-3-Amino-2-hydroxyheptanoic acid 7 carbons -NH₂ (C3), -OH (C2) Rare; cataloged in chemical databases Catalog entry
Leucine 6 carbons -NH₂ (C2), -CH₂CH(CH₃)₂ Essential amino acid; protein synthesis General knowledge
β-Alanine 3 carbons -NH₂ (C3) Non-proteinogenic; carnosine synthesis General knowledge

Key Observations:

The butyl group at C3 introduces bulkiness, which could hinder enzymatic recognition or transport compared to smaller side chains (e.g., leucine’s isobutyl group).

Stereochemical Considerations: The stereochemistry of substituents (e.g., in (2S,3S)-3-Amino-2-hydroxyheptanoic acid ) significantly impacts biological activity. For this compound, unresolved stereochemistry (if applicable) would require chiral analysis to assess interactions with proteins or receptors.

Functional Group Interactions: Unlike hydroxyl-containing analogs (e.g., the compound in ), the absence of polar groups in this compound may reduce hydrogen-bonding capacity, affecting binding affinity in biochemical systems.

Limitations of Available Evidence

The sole mention of a structurally similar compound, (2S,3S)-3-Amino-2-hydroxyheptanoic acid, appears in a chemical catalog without detailed characterization . Consequently, this analysis relies on extrapolation from general amino acid chemistry rather than empirical studies.

Q & A

Q. How can open-data practices enhance reproducibility in studies of this compound?

  • Methodological Answer : Share raw NMR/MS spectra and crystallographic data (CIF files) via repositories like Zenodo or PubChem. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. Collaborative platforms (e.g., GitHub) enable version control for synthetic protocols .

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